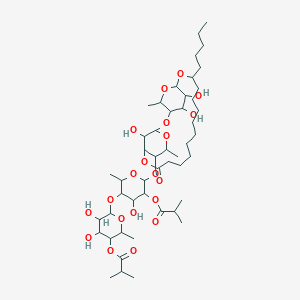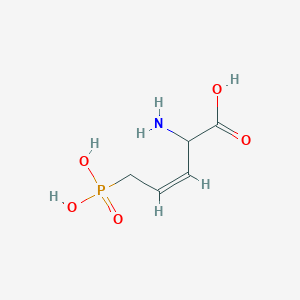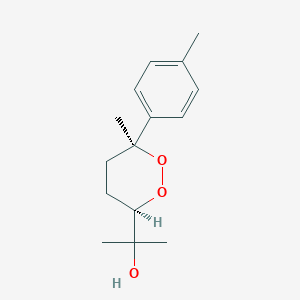
1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose is an intermediary compound utilized in the creation of antiviral drugs. It plays an essential part in the synthesis of nucleoside analogs, which are employed for the research of treating viral diseases such as HIV and hepatitis .
Molecular Structure Analysis
The molecular formula of 1,3,4-Tri-O-benzoyl-2-deoxy-b-D-ribopyranose is C26H22O7. The molecular weight is 446.4 g/mol . The compound has a complex structure with multiple benzoyl groups attached to the ribopyranose ring .Applications De Recherche Scientifique
Conformational Analysis in Structural Biology
Scientific Field
Structural Biology
Application Summary
This compound is essential in studying the conformational preferences of furanose rings in nucleosides and ribonucleosides, which are crucial for understanding their biological functions.
Methods of Application
Researchers synthesize a series of beta-D-ribofuranosides and ribonucleosides, then analyze their structures using NMR spectroscopy, DFT calculations, and X-ray crystallography to determine their conformational states .
Results Summary
The studies have identified characteristic conformations adopted by these furanosides, providing insights into the factors influencing their structure and the implications for their biological activity .
Origin of Life Research
Scientific Field
Astrobiology and Prebiotic Chemistry
Application Summary
Beta-D-Ribofuranose derivatives are studied for their role in the origins of life, as they are fundamental components of RNA and DNA, which are essential for genetic information storage and flow.
Methods of Application
The compound’s derivatives are examined for their potential prebiotic synthesis and stability under conditions that mimic early Earth environments. Researchers also investigate their ability to form the first genetic polymers .
Results Summary
These studies contribute to our understanding of how life could have arisen from simple molecules, with beta-D-ribofuranose derivatives being key candidates for the first genetic material .
Pharmaceutical Synthesis
Scientific Field
Pharmaceutical Sciences
Application Summary
The compound is used as a starting material for the synthesis of various pharmaceutical agents, including antiviral, antibacterial, and anticancer drugs.
Methods of Application
Beta-D-Ribofuranose derivatives are chemically modified to produce active pharmaceutical ingredients. These compounds are then subjected to biological assays to assess their efficacy and safety .
Results Summary
The synthesis of these derivatives has led to the development of new drugs with potential therapeutic applications, contributing to the advancement of medicine .
Analytical Standards
Application Summary
This compound serves as an analytical standard in the quantification and characterization of nucleosides and nucleotides, which are important in various biological and environmental analyses.
Methods of Application
The compound is used to calibrate analytical instruments and validate methods such as chromatography and mass spectrometry, ensuring accurate measurements of nucleic acid components .
Results Summary
The use of beta-D-Ribofuranose derivatives as standards has improved the precision and reliability of analytical techniques, facilitating research and quality control in multiple scientific domains .
Propriétés
IUPAC Name |
[(2R,3S,5S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21-,22+,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEODWWVAXXZRMB-ZRBLBEILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Ribofuranose, 2-deoxy-, 1,3,5-tribenzoate (6CI) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

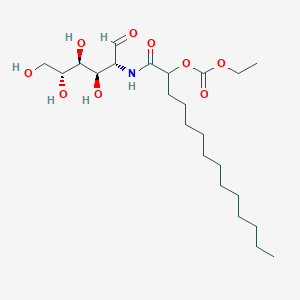
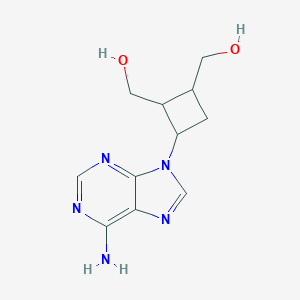
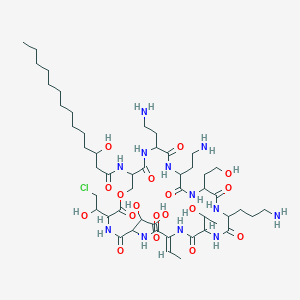

![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)
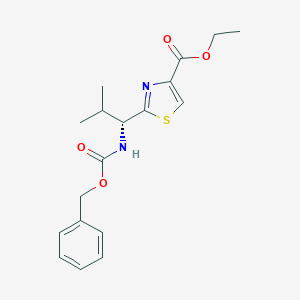
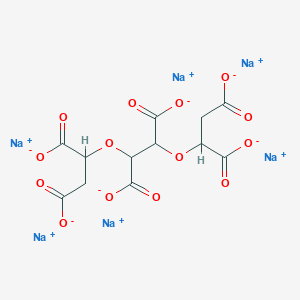
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B220646.png)
